FFA3 agonist 1

Descripción

Propiedades

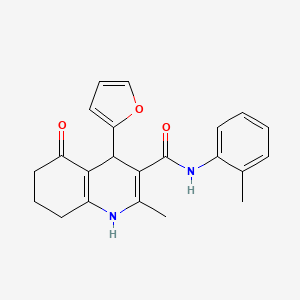

Fórmula molecular |

C22H22N2O3 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H22N2O3/c1-13-7-3-4-8-15(13)24-22(26)19-14(2)23-16-9-5-10-17(25)20(16)21(19)18-11-6-12-27-18/h3-4,6-8,11-12,21,23H,5,9-10H2,1-2H3,(H,24,26) |

Clave InChI |

HIWQJAGWEWRIIP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=CO4)C(=O)CCC3)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

FFA3-Agonist-1; FFA3-Agonist1; FFA3-Agonist 1; FFA3 Agonist 1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FFA3 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family.[1] It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota.[2] FFA3 has emerged as a crucial regulator of various physiological processes, including metabolic homeostasis, immune responses, and sympathetic nervous system activity, making it an attractive therapeutic target for a range of disorders. This guide provides a detailed overview of the molecular mechanisms underlying FFA3 activation by agonists, focusing on its signaling pathways, downstream effects, and the experimental protocols used for its characterization.

Core Signaling Pathways of FFA3 Activation

FFA3 primarily signals through the pertussis toxin-sensitive Gαi/o family of G-proteins.[2][3][4][5] This coupling initiates a cascade of intracellular events that ultimately dictate the cellular response to FFA3 agonists. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] However, evidence also suggests FFA3 can signal through Gβγ subunits, leading to the activation of alternative pathways.

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

Upon agonist binding, FFA3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi/o protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The activated Gαi/o-GTP then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.[3][4]

Gβγ-Mediated Pathways

The dissociated Gβγ dimer can also act as a signaling molecule, activating a variety of downstream effectors:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][6] This increase in cytosolic Ca2+ can influence a wide range of cellular processes, including neurotransmitter release and hormone secretion.

-

MAPK/ERK Pathway Activation: FFA3 activation has been shown to induce the phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPK), specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2][6] This can occur through both Gαi/o and Gβγ-dependent mechanisms, potentially involving the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Activated ERK1/2 can translocate to the nucleus and regulate gene expression, influencing cell proliferation, differentiation, and survival.

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of various ion channels. For instance, FFA3 activation in sympathetic neurons has been shown to inhibit N-type calcium channels, a process mediated by the Gβγ subunit.[7] This can have significant implications for neuronal excitability and neurotransmitter release.

Quantitative Data on FFA3 Agonists

The potency of various agonists at the FFA3 receptor is typically quantified by their half-maximal effective concentration (EC50) or their inhibitory constant (Ki). The following table summarizes reported values for common FFA3 agonists.

| Agonist | Assay Type | Cell Line | Reported EC50/pEC50/IC50 | Reference |

| Propionate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |

| Butyrate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |

| Valerate | Dynamic Mass Redistribution | HEK293 | pEC50: ~5.5 | [8] |

| Acetate | Dynamic Mass Redistribution | HEK293 | pEC50: <5.0 | [8] |

| AR420626 | cAMP Inhibition | CHO | IC50: 117 nM | [9] |

| Compound 1-3 | cAMP Inhibition | CHO-K1 | EC50: 0.32 µM | [10] |

| Compound 1-4 | cAMP Inhibition | CHO-K1 | EC50: 0.23 µM | [10] |

Experimental Protocols for Studying FFA3 Agonist Mechanism of Action

Characterizing the mechanism of action of FFA3 agonists involves a suite of in vitro assays designed to measure key signaling events downstream of receptor activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA3 activation, typically through the Gβγ-PLC-IP3 pathway.

Principle: Cells expressing FFA3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). Upon agonist stimulation, the release of intracellular calcium stores leads to a change in the fluorescence of the dye, which can be detected using a fluorescence plate reader or microscope.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable host cell line (e.g., HEK293, CHO) stably or transiently expressing human FFA3.

-

Seed the cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (to prevent dye leakage) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate in the dark at 37°C for 45-60 minutes.

-

-

Cell Washing:

-

Gently aspirate the dye-loading solution.

-

Wash the cells 2-3 times with the assay buffer to remove extracellular dye.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare serial dilutions of the FFA3 agonist in the assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

-

Establish a baseline fluorescence reading for a few seconds.

-

Inject the agonist solution into the wells and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

-

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Principle: Cells expressing FFA3 are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ability of an FFA3 agonist to inhibit this forskolin-stimulated cAMP production is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture and plate FFA3-expressing cells in a 96-well or 384-well plate as described for the calcium assay.

-

-

Cell Stimulation:

-

Prepare a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Prepare serial dilutions of the FFA3 agonist in the stimulation buffer.

-

Prepare a solution of forskolin (B1673556) (a direct activator of adenylyl cyclase) in the stimulation buffer.

-

Pre-incubate the cells with the FFA3 agonist for a short period (e.g., 15-30 minutes) at 37°C.

-

Add forskolin to all wells (except for the basal control) and incubate for another 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Perform the cAMP measurement using a competitive immunoassay format. In an HTRF assay, for example, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are added to the cell lysate. The amount of endogenous cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the HTRF signal.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the activation of the MAPK/ERK signaling pathway.

Principle: FFA3 activation leads to the phosphorylation of ERK1/2. This phosphorylation event can be detected and quantified using Western blotting with antibodies specific to the phosphorylated forms of ERK1 and ERK2.

Detailed Methodology:

-

Cell Culture and Serum Starvation:

-

Culture FFA3-expressing cells in 6-well or 12-well plates until they reach 80-90% confluency.

-

To reduce basal ERK phosphorylation, serum-starve the cells by incubating them in a serum-free medium for 4-24 hours prior to the experiment.

-

-

Agonist Stimulation:

-

Treat the serum-starved cells with the FFA3 agonist at various concentrations and for different time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the fold-change in ERK phosphorylation relative to the unstimulated control against agonist concentration or time.

-

Mandatory Visualizations

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Elucidating the FFA3 Agonist Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the G-protein coupled receptor (GPCR) superfamily. It is activated by short-chain fatty acids (SCFAs) such as propionate (B1217596) and butyrate, which are primarily produced by the gut microbiota through the fermentation of dietary fiber. FFA3 has emerged as a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases. This technical guide provides an in-depth exploration of the FFA3 agonist signaling pathway, offering detailed experimental protocols and quantitative data to support research and drug development efforts in this area.

Core Signaling Pathways of FFA3

FFA3 activation by an agonist initiates a cascade of intracellular events primarily mediated by G-proteins and β-arrestins. The receptor exclusively couples to the pertussis toxin-sensitive Gαi/o family of G-proteins.

Gαi/o-Mediated Signaling

Upon agonist binding, FFA3 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The released Gβγ dimer can directly interact with and inhibit N-type calcium channels, leading to a reduction in calcium influx.[1]

-

Activation of MAPK/ERK Pathway: FFA3 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling cascade involved in cell proliferation, differentiation, and survival.

β-Arrestin-Mediated Signaling

Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), FFA3 can recruit β-arrestins. This interaction is crucial for:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding for Downstream Signaling: β-arrestins can also act as signal transducers by scaffolding various components of signaling pathways, including the MAPK/ERK cascade, independent of G-protein activation.

Diagram of the FFA3 Signaling Pathway

Caption: Overview of FFA3 agonist-induced signaling pathways.

Quantitative Data Presentation

The following tables summarize the potency (EC50 or pEC50) and efficacy (Emax) of various FFA3 agonists in different functional assays.

Table 1: Potency and Efficacy of Endogenous Short-Chain Fatty Acids (SCFAs) at Human FFA3

| Agonist | Assay Type | pEC50 (mean ± SEM) | EC50 (µM) | Emax (% of control) | Reference |

| Propionate (C3) | [35S]GTPγS Binding | 3.74 ± 0.08 | ~182 | Not Reported | [2] |

| Propionate (C3) | cAMP Inhibition | 4.5 - 5.0 | 10 - 32 | ~100 | [3] |

| Butyrate (C4) | [35S]GTPγS Binding | Not Reported | ~300 | Not Reported | [2] |

| Valerate (C5) | [35S]GTPγS Binding | Not Reported | ~250 | Not Reported | [2] |

Table 2: Potency and Efficacy of Synthetic Agonists at Human FFA3

| Agonist | Assay Type | pEC50 (mean ± SEM) | EC50 (µM) | Emax (% of Propionate) | Reference |

| Compound 1 | [35S]GTPγS Binding | 5.5 ± 0.1 | 3.2 | 100 | [4] |

| Compound 1 | cAMP Inhibition | 6.4 ± 0.1 | 0.4 | 100 | [4] |

| Compound 1 | pERK1/2 Activation | 6.7 ± 0.1 | 0.2 | 100 | [4] |

| AR420626 | cAMP Inhibition | ~7.0 | ~0.1 | Not Reported | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the ability of FFA3 agonists to inhibit the production of cAMP in cells stimulated with forskolin (B1673556), an activator of adenylyl cyclase.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human FFA3.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin solution.

-

FFA3 agonist solutions.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

-

Cell Culture: Culture FFA3-expressing cells in appropriate media to ~80-90% confluency.

-

Cell Plating: Seed cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of FFA3 agonists in Stimulation Buffer.

-

Assay Procedure: a. Aspirate the culture medium and wash the cells once with Assay Buffer. b. Add the diluted agonist solutions to the wells. c. Add forskolin to all wells (except for the basal control) to a final concentration that stimulates a submaximal cAMP response (typically 1-10 µM). d. Incubate the plate at 37°C for 15-30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 (equivalent to pEC50 for inhibition) and Emax.[5][6]

Diagram of cAMP Inhibition Assay Workflow

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

[35S]GTPγS Binding Assay

This assay directly measures the activation of Gαi/o proteins by FFA3 upon agonist stimulation.

Materials:

-

Cell membranes prepared from cells overexpressing FFA3.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

GDP solution.

-

[35S]GTPγS.

-

FFA3 agonist solutions.

-

Scintillation fluid and microplates (e.g., SPA beads or filter plates).

Protocol:

-

Membrane Preparation: Prepare cell membranes from FFA3-expressing cells and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine cell membranes (5-20 µg of protein per well), GDP (to a final concentration of 1-10 µM), and serial dilutions of the FFA3 agonist in Assay Buffer.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Detection:

-

Filtration Assay: Terminate the reaction by rapid filtration through GF/B filter plates. Wash the filters with ice-cold Assay Buffer and measure the bound radioactivity by scintillation counting.[7][8]

-

SPA Format: If using SPA beads, the beads will capture the radiolabeled membranes, and the signal can be read directly in a scintillation counter without a filtration step.

-

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.[9][10]

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated FFA3 receptor using enzyme fragment complementation.

Materials:

-

PathHunter® FFA3 β-Arrestin cell line (DiscoverX).

-

Cell plating reagent.

-

FFA3 agonist solutions.

-

PathHunter® Detection Reagents.

Protocol:

-

Cell Plating: Plate the PathHunter® FFA3 cells in the provided 96-well or 384-well plates according to the manufacturer's protocol. Incubate overnight.

-

Compound Addition: Prepare serial dilutions of the FFA3 agonists and add them to the cell plate.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Detection: Add the PathHunter® Detection Reagents to the wells and incubate at room temperature for 60 minutes.

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[11][12][13]

Diagram of β-Arrestin Recruitment Assay Workflow

Caption: Workflow for a PathHunter® β-arrestin recruitment assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to FFA3 activation.

Materials:

-

FFA3-expressing cells.

-

Serum-free cell culture medium.

-

FFA3 agonist solutions.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Culture and Serum Starvation: Culture FFA3-expressing cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Treat the cells with various concentrations of FFA3 agonists for a defined period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using a chemiluminescent substrate.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the log of the agonist concentration to determine EC50 and Emax.[14][15]

Conclusion

The elucidation of the FFA3 agonist signaling pathway is a dynamic field of research with significant therapeutic implications. This technical guide provides a comprehensive overview of the core signaling mechanisms, detailed experimental protocols for their investigation, and a summary of available quantitative data. By leveraging these methodologies, researchers can further unravel the complexities of FFA3 signaling and accelerate the development of novel therapeutics targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Novel FFA3 Agonist

This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of a novel Free Fatty Acid Receptor 3 (FFA3) agonist, herein referred to as Agonist 1. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the methodologies and data associated with the identification and evaluation of this selective FFA3 modulator.

Introduction to FFA3

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate.[1][2][3] These SCFAs are primarily produced by the fermentation of dietary fiber by the gut microbiota.[3] FFA3 is expressed in various tissues, including the gastrointestinal tract, adipose tissue, pancreas, and the nervous system.[1][2][4] Its activation is primarily coupled to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][4][5] FFA3 signaling has been implicated in a range of physiological processes, including metabolic homeostasis, immune regulation, and gut hormone secretion, making it an attractive therapeutic target for metabolic and inflammatory diseases.[1][2][3][4][6]

The discovery of potent and selective FFA3 agonists has been a significant challenge due to the low potency of its endogenous ligands and the high degree of homology with the closely related FFA2 receptor.[1][7][8] This guide focuses on a novel selective positive allosteric modulator (PAM)-agonist of FFA3, "Agonist 1" (4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide), which represents a significant advancement in the development of selective FFA3-targeted therapeutics.[7][8]

Discovery and Synthesis of Agonist 1

The discovery of Agonist 1 originated from a screening campaign of a series of hexahydroquinolone-3-carboxamides.[7][8] The synthesis of this class of compounds generally involves a multi-step process.

The synthesis of the hexahydroquinoline core is typically achieved through a Hantzsch-like reaction involving the condensation of an aromatic aldehyde, a β-ketoester, an enamine, and ammonium (B1175870) acetate. Subsequent modification of the core structure allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

The logical workflow for the discovery of Agonist 1 is depicted below.

Pharmacological Characterization

Agonist 1 was extensively characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity for FFA3.

The pharmacological properties of Agonist 1 and the endogenous ligand propionate are summarized in the tables below.

Table 1: Potency and Efficacy of Agonist 1 at human FFA3

| Assay | Ligand | EC50 (µM) | Emax (% of Propionate) |

| [³⁵S]GTPγS Binding | Propionate | 18.2 ± 3.5 | 100 |

| Agonist 1 | 0.52 ± 0.08 | 95 ± 5 | |

| cAMP Inhibition | Propionate | 10.5 ± 2.1 | 100 |

| Agonist 1 | 0.32 ± 0.05 | 102 ± 6 | |

| pERK1/2 | Propionate | 25.1 ± 4.2 | 100 |

| Agonist 1 | 0.45 ± 0.09 | 98 ± 7 |

Data are presented as mean ± SEM. EC50 is the half-maximal effective concentration. Emax is the maximum response.

Table 2: Selectivity Profile of Agonist 1

| Receptor | Assay | Agonist 1 EC50 (µM) |

| hFFA3 | [³⁵S]GTPγS Binding | 0.52 |

| hFFA2 | [³⁵S]GTPγS Binding | > 100 |

hFFA3: human FFA3, hFFA2: human FFA2.

Activation of FFA3 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein, leading to downstream effects.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HEK293 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable expression of FFA3, Flp-In T-REx 293 cells were used to generate a cell line with inducible expression of human FFA3 tagged with eYFP at the C-terminus.[1] Expression was induced by the addition of doxycycline.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation: Cells expressing FFA3 were harvested, and crude membranes were prepared by homogenization and centrifugation.

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: Membranes (10-20 µg protein) were incubated with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the agonist in a final volume of 100 µL.

-

Incubation: The reaction was incubated at 30°C for 60 minutes.

-

Termination: The reaction was terminated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

This assay quantifies the inhibition of adenylyl cyclase activity.

-

Cell Plating: FFA3-expressing cells were plated in 96-well plates.

-

Stimulation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by the addition of varying concentrations of the agonist for 15 minutes.

-

Forskolin (B1673556) Treatment: Cells were then stimulated with forskolin (to activate adenylyl cyclase) for 20 minutes.

-

Lysis and Detection: The reaction was stopped, and cells were lysed. The intracellular cAMP levels were determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

This assay measures the activation of the MAP kinase pathway.

-

Cell Treatment: Serum-starved FFA3-expressing cells were treated with varying concentrations of the agonist for 5-10 minutes.

-

Lysis: Cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified by Western blotting or a specific ELISA kit. The ratio of pERK1/2 to total ERK1/2 was calculated.

Conclusion

Agonist 1 represents a significant step forward in the development of selective FFA3 modulators. Its characterization as a potent and selective positive allosteric modulator-agonist provides a valuable tool for further elucidating the physiological roles of FFA3 and for exploring its therapeutic potential in metabolic and inflammatory disorders. The detailed methodologies and data presented in this guide offer a solid foundation for future research in this promising area of drug discovery.

References

- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Complex pharmacology of novel allosteric free fatty acid 3 receptor ligands [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of FFA3 Agonists: A Technical Guide

Introduction: Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the GPCR family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate. These SCFAs are primary metabolites produced by the gut microbiota through the fermentation of dietary fiber. FFA3 is expressed in various tissues, including enteroendocrine cells, pancreatic β-cells, adipose tissue, and sympathetic neurons.[1][2][3] Its role in sensing microbial metabolites has positioned it as a compelling therapeutic target for metabolic disorders like obesity and diabetes, as well as inflammatory conditions.[4][5] However, the development of selective therapeutic agents has been hampered by the high sequence homology and overlapping ligand pharmacology with the closely related receptor, FFA2 (GPR43). This guide provides an in-depth analysis of the structure-activity relationships (SAR) for FFA3 agonists, details key experimental protocols for their characterization, and visualizes the critical signaling and experimental pathways.

FFA3 Signaling Pathway

FFA3 functions as a sensor for high concentrations (micromolar to millimolar range) of SCFAs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. Unlike FFA2, which can couple to both Gi/o and Gq/11 pathways, FFA3 signals exclusively through the pertussis toxin-sensitive Gi/o pathway.[1][6][7] This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The Gβγ subunits can also modulate other effectors, such as N-type calcium channels in sympathetic neurons.[6][8]

Structure-Activity Relationship (SAR) of FFA3 Agonists

The ligands that activate FFA3 can be broadly categorized into two classes: orthosteric agonists, which bind to the same site as the endogenous SCFAs, and allosteric modulators, which bind to a distinct, topographically different site.

Orthosteric Agonists: Short-Chain Fatty Acids and Analogs

The endogenous activators of FFA3 are SCFAs with a carbon chain length of one to five (C1-C5). The potency of these acids is directly related to their chain length. Molecular modeling and mutagenesis studies have identified two key arginine residues (Arg5.39 and Arg7.35) and a histidine residue (His6.55) within the transmembrane helices of FFA3 that are critical for recognizing and binding the carboxylate headgroup of these orthosteric ligands.[1][9]

A general SAR rule for small carboxylic acids has been elucidated: ligands with substituted sp³-hybridized α-carbons tend to show a preference for FFA3, whereas ligands with sp²- or sp-hybridized α-carbons preferentially activate FFA2.[4] This provides a basis for designing more selective orthosteric agonists.

Table 1: Potency of Endogenous Short-Chain Fatty Acids at Human FFA3

| Ligand | Carbon Chain | pEC₅₀ ([³⁵S]GTPγS Assay) | pEC₅₀ (DMR Assay) |

|---|---|---|---|

| Formate | C1 | < 3.0 | < 3.0 |

| Acetate | C2 | 3.5 ± 0.1 | 3.6 ± 0.1 |

| Propionate | C3 | 4.4 ± 0.1 | 4.5 ± 0.1 |

| Butyrate | C4 | 4.6 ± 0.1 | 4.6 ± 0.1 |

| Valerate | C5 | 4.5 ± 0.1 | 4.4 ± 0.1 |

Data adapted from Hudson et al. (2012). Values represent the mean ± S.E.M.

Allosteric Modulators: The Tetrahydroquinolone Series

Significant progress in developing synthetic FFA3-selective ligands has been made with a series of tetrahydroquinolone and hexahydroquinoline derivatives.[10][11] These compounds bind to an allosteric site, as their activity is unaffected by mutations to the key arginine residues in the orthosteric pocket.[10] This class of modulators exhibits complex pharmacology, with small structural modifications causing shifts from pure agonism to positive allosteric modulation (PAM), where the compound enhances the potency of an orthosteric agonist like propionate, or even negative allosteric modulation (NAM).[10][12]

Table 2: SAR of 1,4,7,8-Tetrahydroquinol-5-one-3-carboxamide Analogs at Human FFA3

| Compound | R¹ Group | R² Group | EC₅₀ (μM) ([³⁵S]GTPγS) | Eₘₐₓ (%) | EC₅₀ (μM) (cAMP) | Eₘₐₓ (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Furyl | o-tolyl | 1.1 | 91 | 1.5 | 86 |

| 2 | 3-Furyl | o-tolyl | 2.0 | 90 | 2.5 | 92 |

| 17 | Isobutyl | o-tolyl | 1.2 | 87 | 1.2 | 89 |

| 18 | Isobutyl | 2,3-dimethylphenyl | 1.2 | 87 | 0.94 | 93 |

| 20 | Isobutyl | 2-chlorophenyl | 1.3 | 92 | 0.69 | 82 |

Data compiled from Christiansen et al. (2020). Efficacy (Eₘₐₓ) is relative to the maximal response of propionate.[10][11]

Table 3: SAR of 5-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Analogs at Human FFA3

| Compound | R¹ Group | R² Group | EC₅₀ (μM) (cAMP) | EC₅₀ (μM) (cAMP + 5μM Propionate) |

|---|---|---|---|---|

| 1-1 | Phenyl | Phenyl | 1.79 | 0.64 |

| 1-3 | 4-Methylphenyl | 2,5-dichlorophenyl | 0.32 | 0.10 |

| 1-4 | 4-Methylphenyl | 2,4-dichlorophenyl | 0.23 | 0.08 |

| 1-5 | 4-Methylphenyl | 4-chlorophenyl | >10 | 1.70 |

Data compiled from Sergeeva et al. (2020). The decrease in EC₅₀ in the presence of propionate indicates positive allosteric modulation.[13]

Key Experimental Protocols

The characterization of FFA3 agonists relies on a suite of in vitro functional assays designed to measure different steps in the receptor's activation and signaling cascade.

[³⁵S]GTPγS Binding Assay

-

Principle: This assay directly measures the activation of Gαi/o proteins coupled to FFA3. In the activated state, the Gα subunit releases GDP and binds GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring incorporated radioactivity.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing human FFA3 (e.g., HEK293 or CHO cells).

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and the test compound.

-

Incubation: The reaction is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination & Detection: The reaction is terminated by rapid filtration through glass fiber filter mats, which trap the membranes. The radioactivity retained on the filters is then quantified using a scintillation counter. An increase in signal relative to the vehicle control indicates agonist activity.

-

cAMP Accumulation Assay

-

Principle: This assay provides a functional readout of the downstream consequences of FFA3-mediated Gαi/o activation. Agonists of FFA3 inhibit adenylyl cyclase, thereby reducing the amount of cAMP produced in response to a stimulator like forskolin (B1673556).

-

Methodology:

-

Cell Plating: FFA3-expressing cells are plated in multi-well plates.

-

Stimulation: Cells are co-incubated with a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of the test compound. An phosphodiesterase (PDE) inhibitor, such as IBMX, is often included to prevent cAMP degradation.

-

Lysis: After incubation (typically 30-60 minutes), the cells are lysed to release intracellular cAMP.

-

Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit. A dose-dependent decrease in the cAMP signal indicates agonist activity.

-

Calcium Mobilization Assay via Chimeric G-protein

-

Principle: Since FFA3 does not naturally signal through the Gq pathway to mobilize intracellular calcium, a chimeric G-protein, such as Gαqi5 or Gαq/i, is used.[1] This engineered G-protein contains the C-terminal residues of Gαi, allowing it to couple to FFA3, but it signals through the Gq pathway, activating phospholipase C and leading to a measurable increase in intracellular calcium ([Ca²⁺]i).

-

Methodology:

-

Cell Line: A cell line co-expressing FFA3 and the chimeric G-protein is required.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: The baseline fluorescence is measured before the automated addition of test compounds using an instrument like a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).

-

Signal Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored in real-time. A rapid increase in fluorescence following compound addition indicates agonist-induced receptor activation.

-

Conclusion

The study of FFA3 structure-activity relationships has evolved from understanding the basic requirements for recognition of endogenous SCFAs to the nuanced pharmacology of synthetic allosteric modulators. While the orthosteric site is characterized by its requirement for a carboxylate group and its interaction with key arginine residues, the discovery of the tetrahydroquinolone series has opened a new avenue for developing highly selective agonists that act at an allosteric site. The complex interplay between structure and function in these allosteric modulators, where minor chemical changes can dramatically alter the pharmacological profile, underscores the need for a comprehensive suite of functional assays for characterization. Future research will likely focus on refining these allosteric scaffolds to develop tool compounds with improved potency and pharmacokinetic properties, which are essential for validating the therapeutic potential of targeting FFA3 in vivo.

References

- 1. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free fatty acid receptors: structural models and elucidation of ligand binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Complex Pharmacology of Novel Allosteric Free Fatty Acid 3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 13. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A | MDPI [mdpi.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of FFA3 Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free fatty acid receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family. It is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota. FFA3 is implicated in various physiological processes, including whole-body energy homeostasis and intestinal immunity. The receptor primarily couples to the pertussis toxin-sensitive Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of FFA3 can also lead to the mobilization of intracellular calcium and phosphorylation of MAPK3/ERK1 and MAPK1/ERK2 kinases.

This technical guide focuses on the pharmacokinetics and pharmacodynamics of a selective FFA3 agonist, Compound 1 , chemically identified as 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Compound 1 is a positive allosteric modulator (PAM)-agonist, offering a valuable tool for elucidating the therapeutic potential of targeting FFA3.

Pharmacodynamics of FFA3 Agonist 1

Compound 1 acts as a selective and moderately potent positive allosteric modulator and agonist at the human FFA3 receptor.[1] Its allosteric nature means it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind. This interaction enhances the effect of the endogenous ligands and also allows Compound 1 to activate the receptor directly.

In Vitro Activity

The pharmacodynamic profile of Compound 1 has been characterized through several key in vitro functional assays. The quantitative data from these assays are summarized in the tables below.

Table 1: In Vitro Agonist Activity of Compound 1 at the Human FFA3 Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | pEC₅₀ | 5.8 ± 0.1 |

| Eₘₐₓ (% of Propionate) | 85 ± 5 | |

| cAMP Inhibition | pEC₅₀ | 6.3 ± 0.1 |

| Eₘₐₓ (% Inhibition) | 98 ± 3 | |

| pERK1/2 Activation | pEC₅₀ | 6.1 ± 0.2 |

| Eₘₐₓ (% of Propionate) | 95 ± 8 |

Table 2: Allosteric Modulatory Effect of Compound 1 on Propionate Activity at the Human FFA3 Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | Log αβ | 1.2 ± 0.2 |

| cAMP Inhibition | Log αβ | 1.5 ± 0.3 |

| pERK1/2 Activation | Log αβ | 1.3 ± 0.2 |

Log αβ represents the combined potentiation of agonist affinity and efficacy.

Signaling Pathways

Activation of FFA3 by an agonist like Compound 1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, which subsequently inhibit adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, the βγ subunits of the G-protein can dissociate and activate other downstream effectors, such as phospholipase C (PLC), which in turn can lead to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). This can culminate in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

FFA3 receptor signaling cascade initiated by an agonist.

Pharmacokinetics of this compound

Detailed pharmacokinetic data for Compound 1 is limited in the public domain. The available information suggests a relatively short half-life.

Table 3: Pharmacokinetic Parameters of Compound 1

| Parameter | Value | Species | Route |

| Half-life (t₁/₂) | ~1 hour | Not Specified | Intravenous |

| Clearance (CL) | Data not available | - | - |

| Volume of Distribution (Vd) | Data not available | - | - |

| Bioavailability (F%) | Data not available | - | - |

Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound 1.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins upon receptor agonism.

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human FFA3 receptor are prepared. Cells are harvested, homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4), and centrifuged. The resulting pellet is resuspended in an assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains membrane protein, GDP (to allow for nucleotide exchange), and varying concentrations of the test compound (this compound).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS. The plate is incubated at 30°C for 30-60 minutes to allow for the binding of the radiolabeled GTP analog to the activated Gα subunits.

-

Termination and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes. Unbound [³⁵S]GTPγS is washed away. The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger.

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human FFA3 receptor are seeded in 96- or 384-well plates and cultured to confluency.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled FFA3 receptor. The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC₅₀ (functionally equivalent to EC₅₀ for inhibition) and Eₘₐₓ.

pERK1/2 Activation Assay

This assay measures the phosphorylation of ERK1/2, a downstream signaling event following FFA3 activation.

-

Cell Culture and Starvation: Cells (e.g., HEK293) expressing the FFA3 receptor are cultured in multi-well plates. Prior to the assay, cells are serum-starved for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Cells are stimulated with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.

-

Detection: The level of phosphorylated ERK1/2 in the cell lysates is determined using methods such as Western blotting, ELISA, or bead-based immunoassays (e.g., AlphaScreen SureFire). Total ERK1/2 levels are also measured for normalization.

-

Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated. These values are then plotted against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

General workflows for key in vitro pharmacodynamic assays.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the FFA3 receptor. Its characterization as a positive allosteric modulator and agonist provides a means to selectively activate this receptor and study its downstream signaling pathways and physiological effects. The provided pharmacodynamic data and experimental protocols offer a solid foundation for researchers in the field. However, a more comprehensive understanding of its pharmacokinetic properties is necessary to fully evaluate its potential as a therapeutic agent. Future in vivo studies are warranted to establish a complete pharmacokinetic profile and to explore the efficacy of this compound in relevant disease models.

References

The Role of Free Fatty Acid Receptor 3 (FFA3) Agonists in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41), has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. FFA3 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber. The receptor is expressed in various tissues integral to metabolic regulation, including the pancreas, adipose tissue, and the gastrointestinal tract. This guide provides an in-depth overview of the role of FFA3 agonists in metabolic diseases, detailing the underlying signaling pathways, experimental protocols for their evaluation, and a summary of key preclinical findings.

FFA3 Signaling Pathway

FFA3 activation by SCFAs or synthetic agonists exclusively couples to the Gαi/o subunit of the heterotrimeric G protein complex. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP influences a variety of downstream cellular processes that are tissue-specific and play a crucial role in metabolic homeostasis.

Caption: FFA3 signaling pathway initiated by agonist binding.

Quantitative Data from Preclinical Studies

The investigation into the therapeutic potential of FFA3 agonists is an active area of research. While clinical trial data for selective FFA3 agonists in metabolic diseases is not yet publicly available, preclinical studies using genetic knockout models provide valuable insights into the receptor's role. The following table summarizes data from a study on mice with an intestine-specific knockout of FFA3, demonstrating the receptor's involvement in diet-induced obesity.

| Parameter | Diet | Control (FFA3fl/fl) | Intestine-Specific FFA3 Knockout (Vil-FFA3) | Percentage Change |

| Body Weight (g) | Western Diet | 45.2 ± 1.5 | 38.5 ± 1.2 | ~14.8% decrease |

| Fat Mass (g) | Western Diet | 18.1 ± 1.1 | 12.3 ± 0.9 | ~32.0% decrease |

Data adapted from a study on male mice fed a high-fat, high-sugar "Western diet" for 25 weeks.[1][2]

These findings suggest that the absence of intestinal FFA3 protects against the development of diet-induced obesity and adiposity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FFA3 agonists.

In Vitro Assay: cAMP Measurement

This protocol is for determining the functional activity of an FFA3 agonist by measuring its effect on intracellular cAMP levels in a human airway smooth muscle (HASM) cell line, which endogenously expresses FFA3.

Materials:

-

Human Airway Smooth Muscle (HASM) cells

-

White 96-well plates

-

Phosphate-Buffered Saline (PBS)

-

DMEM/F12 cell culture medium

-

FFA3 agonist (test compound)

-

HitHunter cAMP Assay for Small Molecules kit (DiscoverX)

Procedure:

-

Cell Culture: Culture HASM cells in DMEM/F12 medium in white 96-well plates until confluent.

-

Cell Preparation: Wash the cells twice with warm PBS (37°C).

-

Agonist Treatment: Treat the cells with the FFA3 agonist at various concentrations for 15 minutes at 37°C. For chronic experiments, incubate for 60 minutes, wash twice with PBS, and then proceed to the next step.

-

Stimulation: Add 10 µM forskolin to all wells (except for the negative control) and incubate for 15 minutes at 37°C to stimulate adenylyl cyclase.

-

cAMP Measurement:

-

Add the cAMP antibody reagent followed by the cAMP working solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Add the enzyme acceptor reagent and incubate for 3 hours at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: A decrease in the forskolin-stimulated cAMP level upon treatment with the test compound indicates agonistic activity at the Gαi/o-coupled FFA3 receptor.[3]

In Vivo Model: Diet-Induced Obesity in Mice

This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying the efficacy of anti-obesity and anti-diabetic compounds.

Materials:

-

Male C57BL/6J mice (6 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Control diet (10% kcal from fat)

-

FFA3 agonist (test article)

-

Vehicle control

-

Oral gavage needles

-

Equipment for measuring body weight, food intake, and blood glucose.

Procedure:

-

Acclimation: Acclimate mice for one week upon arrival.

-

Diet Induction:

-

Divide mice into two groups: one receiving the HFD and the other a control diet.

-

Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.[4]

-

-

Treatment:

-

Randomize the obese mice into treatment and vehicle control groups.

-

Administer the FFA3 agonist or vehicle daily via oral gavage for a predetermined period (e.g., 4 or 8 weeks).[4]

-

-

Metabolic Monitoring:

-

Record body weight and food intake weekly.[5]

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period:

-

Fast mice overnight.

-

Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

-

Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

-

Tissue Collection and Analysis:

-

At the end of the study, sacrifice the mice and collect blood for analysis of insulin, lipids, and other biomarkers.

-

Harvest and weigh adipose tissue depots (e.g., epididymal, subcutaneous) and other organs like the liver.[4]

-

Experimental Workflow for FFA3 Agonist Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of FFA3 agonists for metabolic diseases.

Caption: A typical drug discovery and development workflow for FFA3 agonists.

Conclusion

FFA3 represents a compelling target for the development of novel therapeutics for metabolic diseases. The receptor's exclusive coupling to the Gαi/o pathway and its expression in key metabolic tissues provide a clear mechanism of action. While the field awaits clinical data on selective FFA3 agonists, preclinical evidence from genetic models strongly supports its role in regulating energy homeostasis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of FFA3 agonists as a potential new class of drugs to combat the growing pandemic of obesity and type 2 diabetes.

References

- 1. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal FFA3 mediates obesogenic effects in mice on a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Diet-induced obesity murine model [protocols.io]

Cellular Targets of FFA3 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41), is a member of the free fatty acid receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber.[2] FFA3 has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders, inflammatory diseases, and neurological conditions.[3][4] This technical guide provides an in-depth overview of the cellular targets of FFA3 agonists, detailing the associated signaling pathways, physiological responses, and the experimental protocols used to elucidate these functions.

FFA3 is expressed in a variety of tissues and cell types, including enteroendocrine cells, pancreatic β-cells, immune cells, peripheral neurons, and airway smooth muscle cells.[2][5] Its activation by agonists initiates a cascade of intracellular events that are cell-type specific, leading to diverse physiological outcomes. Understanding these cellular targets and signaling mechanisms is crucial for the development of selective and effective FFA3-targeted therapeutics.

FFA3 Signaling Pathways

FFA3 exclusively couples to pertussis toxin-sensitive G-proteins of the Gαi/o family.[3][6][7] Activation of FFA3 by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary and most well-characterized downstream effect of FFA3 activation is the inhibition of adenylyl cyclase.[6][7] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] In addition to the Gαi/o-mediated pathway, the Gβγ subunit can activate other signaling cascades, including the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][8]

Recent evidence also suggests that FFA3 can form heterodimers with the related receptor FFA2, which can lead to unique signaling profiles, such as the activation of p38 phosphorylation, that are distinct from the homomeric receptors.[9]

Figure 1: FFA3 Signaling Pathway. Activation of FFA3 by an agonist leads to the inhibition of adenylyl cyclase via Gαi/o and activation of PLC and MAPK pathways via Gβγ.

Cellular Targets and Physiological Roles

The activation of FFA3 by agonists elicits a variety of cellular responses depending on the cell type. These responses are summarized below.

| Cell Type | Cellular Response | Physiological Role |

| Pancreatic β-cells | Inhibition of glucose-stimulated insulin (B600854) secretion (GSIS).[7][10] | Regulation of metabolic homeostasis.[7] |

| Enteroendocrine L-cells | Stimulation of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion.[1] | Regulation of appetite and satiety.[1] |

| Sympathetic Neurons | Increased firing and norepinephrine (B1679862) release; inhibition of N-type calcium channels.[11] | Regulation of sympathetic nervous system activity and energy expenditure.[8][11] |

| Immune Cells (e.g., monocytes, neutrophils) | Modulation of cytokine production and inflammatory responses.[1][9] | Regulation of inflammation.[9] |

| Human Airway Smooth Muscle Cells | Inhibition of cAMP accumulation, potentiation of acetylcholine-induced contraction.[5] | Potential role in airway constriction.[5] |

| Enteric Cholinergic Neurons | Suppression of acetylcholine-induced Cl- secretion.[12] | Modulation of intestinal secretion.[12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulation of cell migration and proliferation.[13] | Potential role in angiogenesis and vascular function.[13] |

Quantitative Data for FFA3 Agonists

The potency and efficacy of FFA3 agonists can be quantified using various in vitro assays. The table below summarizes available data for selected FFA3 agonists.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| Propionate | Dynamic Mass Redistribution (DMR) | HEK293 expressing human FFA3 | EC50 | Equipotent with FFA2 | [14] |

| MQC | Carbachol-induced Cl- secretion | Rat proximal colon mucosa-submucosa | IC50 | 13 µM | [12] |

| AR420626 | Duodenal HCO3- secretion | Anesthetized rats | Dose-dependent increase | 0.1-10 µM | [15] |

| 1-MCPC | Inhibition of GSIS | Mouse islets | - | - | [10] |

| FHQC | - | - | pEC50 | 5.7 | [16] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of FFA3 agonist activity. Below are outlines of key experimental protocols.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon FFA3 activation.

Protocol Outline:

-

Cell Culture: Culture HEK293 cells stably expressing human FFA3 in a suitable medium.

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Agonist Treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat cells with varying concentrations of the FFA3 agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration mediated by the Gβγ-PLC pathway.

Protocol Outline:

-

Cell Culture and Seeding: As described for the cAMP assay.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Addition: Add varying concentrations of the FFA3 agonist to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the peak fluorescence intensity against the agonist concentration and determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Protocol Outline:

-

Cell Culture and Treatment: Culture and treat cells with the FFA3 agonist as described previously.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

Western Blotting or ELISA: Separate proteins by SDS-PAGE and perform a Western blot using antibodies specific for phosphorylated ERK1/2 and total ERK1/2. Alternatively, use a sandwich ELISA kit for quantitative measurement.

-

Data Analysis: Quantify the band intensity (for Western blot) or absorbance (for ELISA) and normalize the level of phosphorylated ERK1/2 to total ERK1/2.

References

- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]

- 2. FFA2 and FFA3 in Metabolic Regulation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. FFA3 receptor | Free fatty acid receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut Microbiota: FFAR Reaching Effects on Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free fatty acid receptor 3 is a key target of short chain fatty acid: What is the impact on the sympathetic nervous system? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. FFA3 Activation Stimulates Duodenal Bicarbonate Secretion and Prevents NSAID-Induced Enteropathy via the GLP-2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on FFA3 Agonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists for the Free Fatty Acid Receptor 3 (FFA3), also known as GPR41. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to support research and development efforts targeting this receptor.

Introduction to FFA3

Free Fatty Acid Receptor 3 (FFA3) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2][3] These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber.[4] FFA3 is expressed in various tissues, including pancreatic islets, immune cells, adipose tissue, and the peripheral nervous system.[4][5] Its activation is linked to diverse physiological processes, including metabolic regulation, immune responses, and gut motility, making it an attractive therapeutic target for conditions such as metabolic disorders and inflammatory diseases.[4][5]

FFA3 Agonist Binding Affinity

The binding of agonists to FFA3 is a critical determinant of their pharmacological activity. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), while functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher affinity or potency.

Endogenous Agonists: Short-Chain Fatty Acids (SCFAs)

The endogenous ligands for FFA3 are SCFAs. Their potency generally increases with carbon chain length, with propionate, butyrate, and valerate (B167501) being more potent than acetate.[3][4] The potency of these SCFAs is typically in the high micromolar to low millimolar range.[6]

Table 1: Functional Potency of Endogenous Short-Chain Fatty Acid Agonists at Human FFA3

| Agonist | pEC50 Range | EC50 Range | Reference(s) |

| Propanoic acid (Propionate) | 3.9 – 5.7 | 2 µM – 126 µM | [7][8] |

| Butyric acid (Butyrate) | 3.8 – 4.9 | 12.6 µM – 158 µM | [7] |

| Pentanoic acid (Valerate) | 3.8 – 5.4 | 4 µM – 158 µM | [7] |

| Acetic acid (Acetate) | 2.8 – 3.9 | 126 µM – 1.58 mM | [7] |

| Isobutyric acid | 4.3 – 4.8 | 15.8 µM – 50.1 µM | [7] |

Note: pEC50 is the negative logarithm of the EC50 value. Data is derived from various functional assays, such as [³⁵S]GTPγS binding and cAMP accumulation assays.

Synthetic Agonists

Several synthetic agonists for FFA3 have been developed to improve potency and selectivity over the endogenous ligands.

Table 2: Functional Potency of Synthetic Agonists at Human FFA3

| Agonist | pEC50 | EC50 | Reference(s) |

| 1-Methylcyclopropanecarboxylic acid | 3.9 | 126 µM | [7] |

| FHQC | 5.7 | 2.24 µM | [7] |

| Compound 1-3 (a hexahydroquinoline derivative) | 6.5 | 0.32 µM | [9] |

| Compound 1-4 (a hexahydroquinoline derivative) | 6.6 | 0.23 µM | [9] |

| CHEMBL4436229 | 6.8 | 145 nM | [10] |

Note: Data is derived from functional assays. Direct binding affinity data (Ki, Kd) for a wide range of synthetic FFA3 agonists is not extensively available in the public domain.

FFA3 Agonist Binding Kinetics

The study of binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), provides a more dynamic understanding of the drug-receptor interaction.[11][12] These parameters determine the time a drug resides on the receptor, which can significantly influence its pharmacological effect.[13] Techniques such as Surface Plasmon Resonance (SPR) are instrumental in measuring these kinetic parameters.[14][15]

Currently, there is a limited amount of publicly available data on the specific kon and koff values for FFA3 agonists. The development of stable FFA3 preparations for biophysical assays like SPR is challenging, which has hampered the extensive characterization of agonist binding kinetics.

FFA3 Signaling Pathways

Upon agonist binding, FFA3 exclusively couples to the Gi/o family of G proteins.[6] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the G protein into Gαi/o and Gβγ subunits can also lead to the modulation of other downstream effectors.

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust experimental methodologies. The following sections detail common protocols used for studying FFA3 agonists.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions.[16][17] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

1. Membrane Preparation:

-

Culture cells expressing the human FFA3 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[18]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[18]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[18]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[18]

-

Determine protein concentration using a standard method (e.g., BCA assay).[18]

2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand):

-

Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled FFA3 agonist.

-

For each concentration, run a parallel incubation with an excess of a non-labeled competing ligand to determine non-specific binding.[19]

-

Incubate to allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[18]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[18]

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data by non-linear regression to determine Kd and Bmax.

3. Competition Binding Assay (to determine Ki of a non-labeled agonist):

-

Incubate a fixed amount of membrane preparation with a fixed concentration of a radiolabeled FFA3 ligand (typically at or below its Kd).

-

Add increasing concentrations of the non-labeled test agonist.

-

Follow the incubation, filtration, and counting steps as in the saturation assay.

-

Analyze the data to determine the IC50 of the test agonist.

-

Calculate the Ki value using the Cheng-Prusoff equation.[18]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[15]

1. Sensor Chip Preparation:

-

Choose a suitable sensor chip (e.g., CM5, L1). For GPCRs, a lipid-based surface like the L1 chip can be used to create a supported lipid bilayer.

-